molecular formula C16H20N4O2 B5442414 7-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No. B5442414
M. Wt: 300.36 g/mol
InChI Key: DDFMRJPMNBRILQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of pharmaceutical and industrial applications .


Molecular Structure Analysis

The benzimidazole moiety in the compound is a bicyclic heteroarene with a fused imidazole ring to a benzene ring . This structure is planar, which allows for extensive delocalization of π-electrons .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For example, some benzimidazole derivatives are known to interfere with the function of tubulin, a protein responsible for polymerization of microtubules .

Safety and Hazards

Benzimidazole and its derivatives can cause mild to moderate irritation upon dermal exposure .

Future Directions

Benzimidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring new synthetic routes and applications for these compounds.

properties

IUPAC Name

9-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-3-4-12-13(7-11)19-14(18-12)8-20-6-2-5-16(10-20)9-17-15(21)22-16/h3-4,7H,2,5-6,8-10H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFMRJPMNBRILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN3CCCC4(C3)CNC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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